![molecular formula C14H19N B13186460 7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected cyclopentane and indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through stereoselective reactions. One common approach is the cyclization of a precursor molecule containing both the cyclopentane and indole moieties. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds generally involves scalable processes that can be optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the cyclopentane moiety.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be employed to introduce substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Spiro[cyclopentane-1,3’-indole]: Lacks the ethyl group, which may affect its chemical and biological properties.
Spiro[cyclohexane-1,3’-indole]: Contains a cyclohexane ring instead of cyclopentane, leading to different steric and electronic effects.
Spiro[cyclopentane-1,3’-benzofuran]:
Uniqueness: 7’-Ethyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to the presence of the ethyl group and the specific spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
7-ethylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C14H19N/c1-2-11-6-5-7-12-13(11)15-10-14(12)8-3-4-9-14/h5-7,15H,2-4,8-10H2,1H3 |
Clé InChI |
BFTMWUBCHBCTGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C3(CCCC3)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



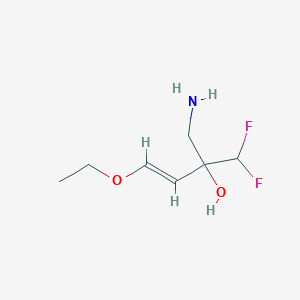
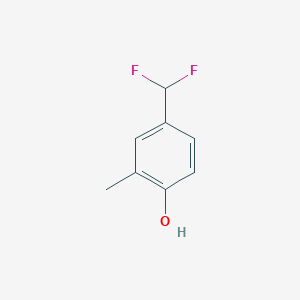


![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
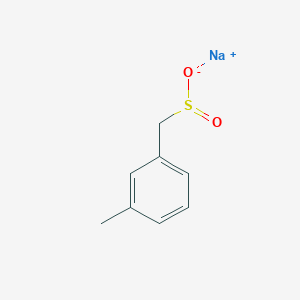
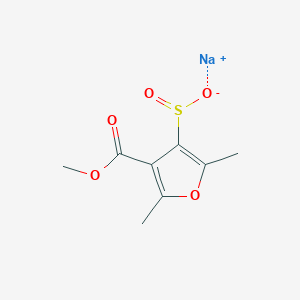
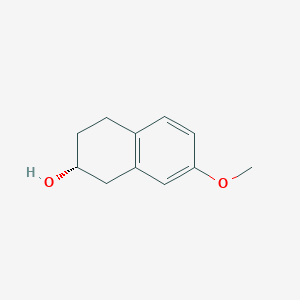
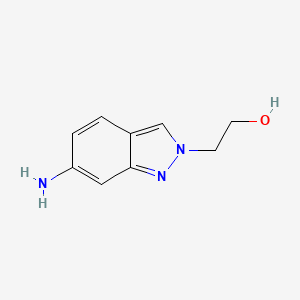
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)


amine](/img/structure/B13186450.png)
